Superior Cytotoxic Potency Against Melanoma Cells vs. Parent Drug Pyrimethamine
In a direct head-to-head comparison using MTS viability assays across two human metastatic melanoma cell lines, Methylbenzoprim demonstrated substantially greater cytotoxic potency than its structural parent, Pyrimethamine. This quantifiable difference defines a new potency threshold for this chemical series [1].
| Evidence Dimension | Cytotoxic potency (72 h exposure) |
|---|---|
| Target Compound Data | Mel501 IC50 = 0.8 µg/mL; MeWo IC50 = 4–8 µg/mL |
| Comparator Or Baseline | Pyrimethamine: Mel501 IC50 = 16–32 µg/mL; MeWo IC50 = 32–64 µg/mL |
| Quantified Difference | Methylbenzoprim is 20–40 times more potent in Mel501 and 4–16 times more potent in MeWo cells. |
| Conditions | MTS cell viability assay in Mel501 and MeWo human metastatic melanoma cell lines after 72 h treatment. |
Why This Matters
This large potency margin means Methylbenzoprim achieves effective cytotoxicity at concentrations where Pyrimethamine is pharmacologically inactive, making Pyrimethamine an unsuitable substitute in melanoma research models.
- [1] Tommasino, C.; Gambardella, L.; Buoncervello, M.; Griffin, R. J.; Golding, B. T.; Giammarioli, A. M.; et al. New derivatives of the antimalarial drug Pyrimethamine in the control of melanoma tumor growth: an in vitro and in vivo study. J. Exp. Clin. Cancer Res. 2016, 35 (1), 137. View Source
